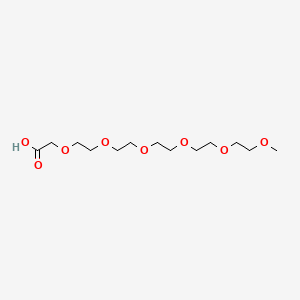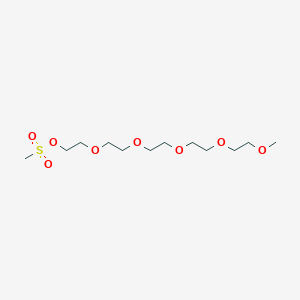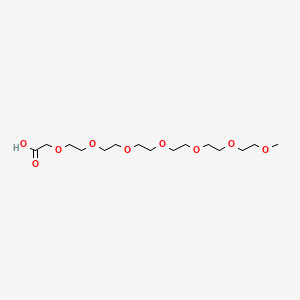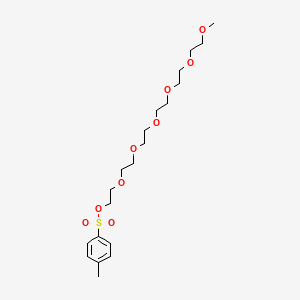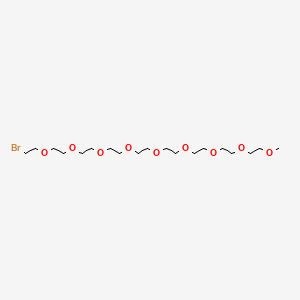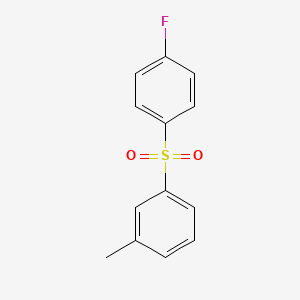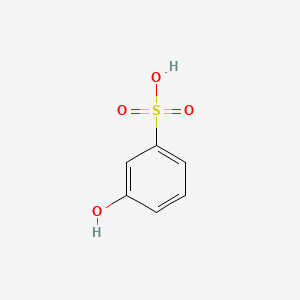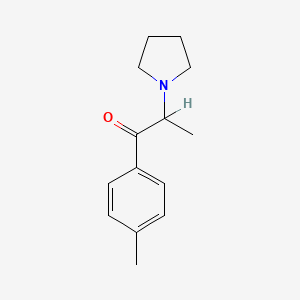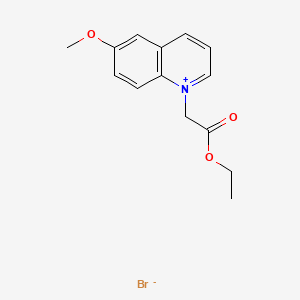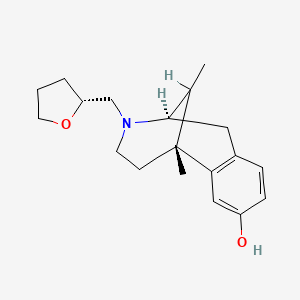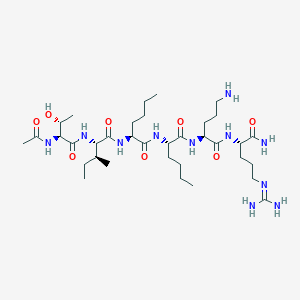
Mvt 101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Mvt 101 is a complex organic molecule. It is characterized by multiple amino and acetamido groups, which suggest its potential involvement in biochemical processes. This compound’s intricate structure indicates its potential utility in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mvt 101 involves multiple steps, each requiring precise reaction conditions. The synthesis typically starts with the preparation of the acetamido and amino groups, followed by their sequential coupling to form the final compound. Common reagents used in these reactions include acetic anhydride, ammonia, and various protecting groups to ensure the selective formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography, to isolate the pure compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
Mvt 101: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxides.
Reduction: This reaction can reduce the acetamido groups to amines.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction may produce amines from the acetamido groups.
Scientific Research Applications
Mvt 101: has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study protein interactions due to its multiple amino groups.
Medicine: It has potential therapeutic applications, possibly as an inhibitor or activator of specific enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Mvt 101 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives and peptides with acetamido groups. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of Mvt 101
Properties
CAS No. |
125552-93-4 |
|---|---|
Molecular Formula |
C35H67N11O8 |
Molecular Weight |
770 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-14-24(31(51)44-26(16-12-18-36)30(50)42-23(29(37)49)17-13-19-40-35(38)39)43-32(52)25(15-11-8-2)45-33(53)27(20(4)9-3)46-34(54)28(21(5)47)41-22(6)48/h20-21,23-28,47H,7-19,36H2,1-6H3,(H2,37,49)(H,41,48)(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
MQPXOVRKKPPKFZ-QYKDHROSSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
TIXXXR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MVT 101 MVT-101 N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


